molecular formula C19H24N2 B8538259 N,N-bis(Phenylmethyl)-4-piperidinamine

N,N-bis(Phenylmethyl)-4-piperidinamine

Cat. No.: B8538259
M. Wt: 280.4 g/mol
InChI Key: NAWSFPAFWFKAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-bis(Phenylmethyl)-4-piperidinamine (CAS 108567-71-1) is a piperidine derivative characterized by two phenylmethyl (-CH₂C₆H₅) groups attached to the amine nitrogen at the 4-position of the piperidine ring. Its molecular formula is C₂₀H₂₆N₂O, with a molecular weight of 310.43 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

N,N-dibenzylpiperidin-4-amine

InChI

InChI=1S/C19H24N2/c1-3-7-17(8-4-1)15-21(19-11-13-20-14-12-19)16-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2

InChI Key

NAWSFPAFWFKAEX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Piperidinamine Derivatives with Varied Substituents

Piperidinamine derivatives exhibit diverse properties depending on substituent groups. Key examples include:

Table 1: Structural Analogs of N,N-bis(Phenylmethyl)-4-piperidinamine

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
This compound 108567-71-1 C₂₀H₂₆N₂O Phenylmethyl Intermediate for synthesis
3-Methoxy-N,N-bis(phenylmethyl)-4-piperidinamine 108567-71-1* C₂₁H₂₈N₂O₂ Phenylmethyl, methoxy Enhanced electron-donating effects
N,1-bis[(3,4-Dichlorophenyl)methyl]-4-piperidinamine 328081-95-4 C₁₉H₁₈Cl₄N₂ 3,4-Dichlorophenylmethyl Increased lipophilicity
N,N'-bis(2,2,6,6-Tetramethyl-4-piperidyl)-1,6-hexamethylenediamine 61260-55-7 C₂₂H₄₄N₄ Tetramethylpiperidyl, hexamethylene Industrial UV stabilizer

Note: The 3-methoxy variant shares the same CAS number due to stereoisomerism.

Key Observations :

  • Lipophilicity : Chlorine atoms in the dichlorophenylmethyl analog (CAS 328081-95-4) increase molecular weight (423.2 g/mol) and lipophilicity, favoring membrane permeability in pharmaceutical contexts .
  • Steric Effects : Bulky tetramethylpiperidyl groups in CAS 61260-55-7 reduce conformational flexibility, making it suitable as a polymer stabilizer .

Aromatic Amines with Benzyl/Phenylmethyl Groups

Table 2: Comparison of Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound 310.43 Not reported Organic solvents Stable at room temperature
N,N-bis(2-Hydroxy-phenylmethyl)methylamine ~300 (estimated) Not reported Water-miscible pH-sensitive
Benzathine benzylpenicillin 909.1 129–130 Low in water Stable as a salt

Key Observations :

  • Solubility : Hydroxy-substituted analogs (e.g., N,N-bis(2-hydroxy-phenylmethyl)methylamine) exhibit higher water solubility due to hydrogen bonding , whereas phenylmethyl groups in the target compound favor organic solvents.

Heterocyclic-Substituted Amines

Compounds like N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]arylamines () feature pyrazole rings instead of phenyl groups. These exhibit strong cytotoxic activity depending on substituent arrangement. For example, ligand 1 (Figure 1 in ) shows high cytotoxicity due to optimal chelation geometry, whereas ligand 4 is less active. This highlights how substituent positioning and heterocyclic motifs critically influence biological activity—a consideration for modifying the target compound .

Research Findings and Implications

  • Synthetic Methods: Traditional alkylation (e.g., using α-bromoacetophenone) for N,N-bis-phenacyl anilines () may parallel the synthesis of this compound, though ultrasound-mediated or solvent-free methods could improve yields .
  • Coordination Chemistry : The target compound’s phenylmethyl groups may act as steric hindrances in metal complexes, contrasting with smaller substituents like pyrazoles () or phosphinic acids ().
  • Thermodynamic Properties : Substituents influence melting points and stability. For instance, dichlorophenylmethyl groups raise thermal stability compared to unsubstituted analogs .

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